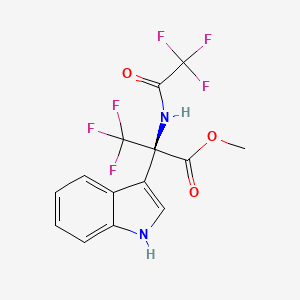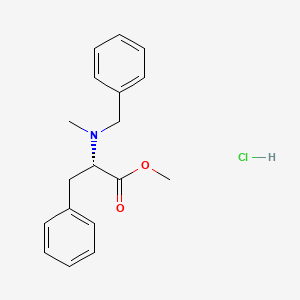
Bzl,ME-L-phe-ome hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-L-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C17H20ClNO2 and a molecular weight of 305.8 g/mol . It is commonly used in peptide synthesis and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Wirkmechanismus
Target of Action
N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is a derivative of L-Phenylalanine . L-Phenylalanine is an essential amino acid and a precursor to the amino acid tyrosine. Like tyrosine, it is involved in the synthesis of neurotransmitters in the brain such as dopamine and norepinephrine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with L-Phenylalanine and its derivatives.
Mode of Action
These interactions could lead to changes in the synthesis and release of neurotransmitters, potentially affecting mood and cognitive function .
Biochemical Pathways
L-Phenylalanine is involved in several biochemical pathways in the body. It is a precursor to tyrosine, which is then used to synthesize the neurotransmitters dopamine, norepinephrine, and epinephrine . Therefore, N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride could potentially affect these pathways and their downstream effects.
Pharmacokinetics
L-Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver . The impact of these properties on the bioavailability of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride would need to be studied further.
Result of Action
Given its structural similarity to l-phenylalanine, it may have similar effects, such as influencing the synthesis and release of certain neurotransmitters .
Action Environment
The action, efficacy, and stability of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes. For example, the compound’s stability could be affected by high temperatures or extreme pH conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl-L-phenylalanine methyl ester hydrochloride can be synthesized through solution phase peptide synthesis. The process involves the protection of functional groups of amino acids and the formation of peptide bonds. For example, the synthesis of biphalin, a dimeric analogue of enkephalin, requires solution phase synthesis due to its chemical structure . The reaction conditions typically involve the use of protecting groups for the functional groups of amino acids and the activation of the carboxylic acid moiety of the acylating compound .
Industrial Production Methods
Industrial production of Benzyl-L-phenylalanine methyl ester hydrochloride involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in substituted compounds .
Wissenschaftliche Forschungsanwendungen
Benzyl-L-phenylalanine methyl ester hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl-L-phenylalanine methyl ester hydrochloride
- Methyl benzyl-L-phenylalaninate hydrochloride
- N-Benzyl-L-phenylalanine methyl ester hydrochloride
- (S)-methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride
Uniqueness
Benzyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for various applications in peptide synthesis, research, and industry. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness .
Eigenschaften
IUPAC Name |
methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWRCLCLFQZCV-LMOVPXPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



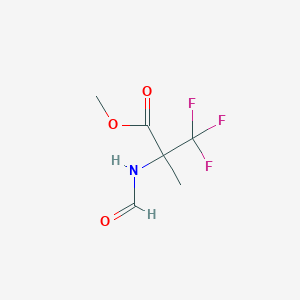


![Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328194.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B6328202.png)
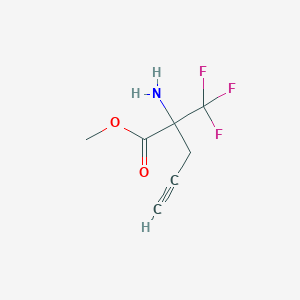
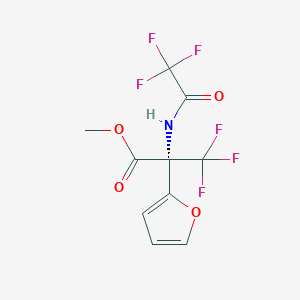
![METHYL N-[(BENZYLOXY)CARBONYL]-3,3,3,-TRIFLUORO-2-(2-FURYL)ALANINATE](/img/structure/B6328246.png)
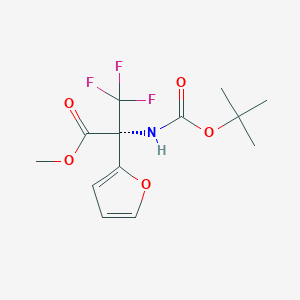
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B6328265.png)
